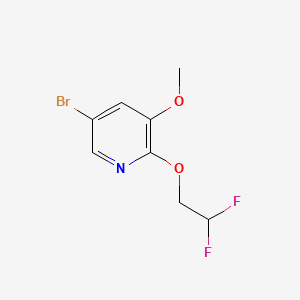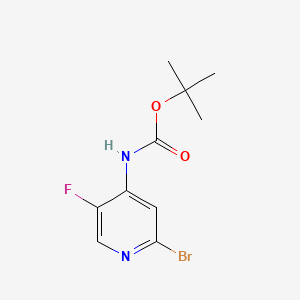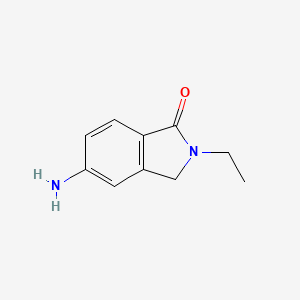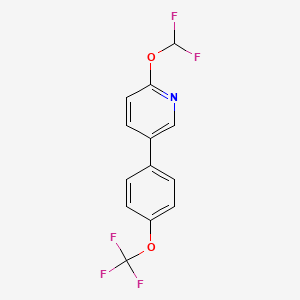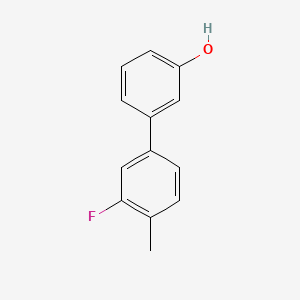
3-(3-Fluoro-4-methylphenyl)phenol
Overview
Description
3-(3-Fluoro-4-methylphenyl)phenol: is an aromatic compound with the molecular formula C13H11FO . It is a derivative of phenol, where the phenyl group is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position.
Mechanism of Action
Target of Action
Phenolic compounds often exhibit their effects by interacting with proteins, including enzymes and receptors. They may inhibit or activate these proteins, altering their function .
Mode of Action
The exact mode of action can vary, but phenolic compounds often act as antioxidants. They can neutralize harmful free radicals in the body, preventing oxidative damage to cells .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways. For example, they may inhibit enzymes involved in the production of certain inflammatory molecules, thereby reducing inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of phenolic compounds can vary widely depending on their specific structure. Some are well absorbed and extensively metabolized, while others are poorly absorbed and excreted largely unchanged .
Result of Action
The effects of phenolic compounds can include reduced inflammation, protection against oxidative damage, and potential anticancer effects. The specific effects can depend on the exact compound and its mode of action .
Action Environment
The action of phenolic compounds can be influenced by various environmental factors, including pH and the presence of other compounds. For example, some phenolic compounds are more effective as antioxidants in certain pH conditions .
Biochemical Analysis
Biochemical Properties
3-(3-Fluoro-4-methylphenyl)phenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with other biomolecules, including proteins and nucleic acids. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with the active sites of enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and exposure duration. At lower concentrations, this compound can modulate cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. At higher concentrations, this compound may induce oxidative stress, leading to cellular damage and altered metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can act as an inhibitor or activator of enzymes, depending on the context. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity. These interactions are facilitated by the compound’s structural features, which allow it to fit into the binding pockets of target proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, and impaired immune function. The threshold for these toxic effects depends on the species and the duration of exposure. Studies have shown that prolonged exposure to high doses of this compound can result in significant physiological and biochemical alterations in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in metabolic reactions, affecting the overall metabolic flux and levels of various metabolites. The interaction of this compound with metabolic enzymes can also influence the metabolism of other compounds, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications. The localization of this compound to these compartments can influence its ability to interact with target biomolecules and exert its biological effects. For example, its presence in the nucleus may enhance its interaction with transcription factors, while its localization to mitochondria may affect cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative. For example, 3-fluoro-4-methylbromobenzene can be reacted with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of nitro, sulfo, and halo derivatives.
Scientific Research Applications
Chemistry: 3-(3-Fluoro-4-methylphenyl)phenol is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving phenolic compounds .
Medicine: The fluorine atom can enhance the metabolic stability and bioavailability of the compound .
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and coatings. Its unique chemical properties can improve the thermal stability and mechanical strength of these materials .
Comparison with Similar Compounds
- 3-Fluoro-4-methylphenol
- 4-Fluoro-3-methylphenol
- 3-Fluoro-4-hydroxyphenylmethane
Comparison: 3-(3-Fluoro-4-methylphenyl)phenol is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the fluorine atom at the 3-position can enhance the compound’s stability and resistance to metabolic degradation .
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHKVHMJJJWHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683448 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-24-3 | |
| Record name | 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


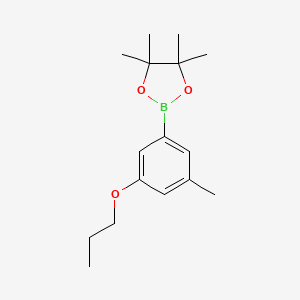

![4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582491.png)
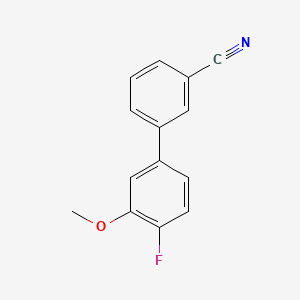
![1H-Pyrrolo[2,3-c]pyridin-5-aMine, 4-fluoro-](/img/structure/B582495.png)
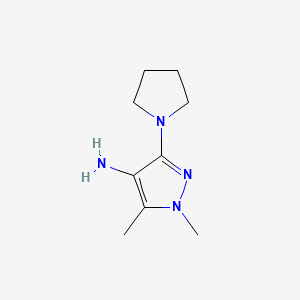
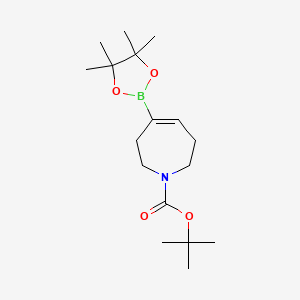
![1,5,6,7,8,8a-Hexahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B582498.png)
